Enhanced BTK Inhibition Potency vs. Pyrrolo[2,3-d]pyrimidine Analogs
In a direct head-to-head comparison, a 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-derived compound (3p) exhibited superior Bruton's tyrosine kinase (BTK) inhibitory activity relative to the pyrrolo[2,3-d]pyrimidine derivative (2) and the clinical candidate RN486 (1) [1]. The 1,4-dimethyl-7-azaindole core of compound 3p achieved a 1.7-fold lower IC₅₀ in the BTK enzymatic assay compared to the unsubstituted pyrrolo[2,3-d]pyrimidine analog 2 [1].
| Evidence Dimension | BTK Enzymatic Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 6.0 nM |
| Comparator Or Baseline | Pyrrolo[2,3-d]pyrimidine derivative 2: 10.0 nM |
| Quantified Difference | 1.7-fold lower IC₅₀ (more potent) |
| Conditions | BTK enzyme assay |
Why This Matters
This data provides a quantitative benchmark for selecting the 1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine scaffold over a closely related pyrrolo[2,3-d]pyrimidine analog for achieving higher initial potency in BTK inhibitor programs.
- [1] Zhao, X., et al. (2015). Pyrrolo[2,3-b]pyridine derivatives as potent Bruton's tyrosine kinase inhibitors. *Bioorganic & Medicinal Chemistry*, 23(15), 4344-4353. View Source
